REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[OH:9]O.[Br:11][C:12]1[S:16][C:15]([CH:17]=[O:18])=[C:14]([CH3:19])[CH:13]=1.[Na]>O.C(#N)C>[Br:11][C:12]1[S:16][C:15]([C:17]([OH:9])=[O:18])=[C:14]([CH3:19])[CH:13]=1 |f:0.1.2.3,^1:19|
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(S1)C=O)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with the addition of 10 g of sodium sulfite
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
An off-white precipitate was collected on a medium glass
|
Type
|
FILTRATION
|
Details
|
filter funnel
|
Type
|
WASH
|
Details
|
The precipitate was washed twice with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous acetonitrile solution was extracted once with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under hi-vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(S1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |